molecular formula C18H20N2O4S B2436701 2-methyl-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)propane-1-sulfonamide CAS No. 922061-60-7

2-methyl-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)propane-1-sulfonamide

Cat. No.: B2436701
CAS No.: 922061-60-7
M. Wt: 360.43
InChI Key: OXOCFRUAOXYGQR-UHFFFAOYSA-N
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Description

2-methyl-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)propane-1-sulfonamide is a useful research compound. Its molecular formula is C18H20N2O4S and its molecular weight is 360.43. The purity is usually 95%.
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Biological Activity

The compound 2-methyl-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)propane-1-sulfonamide is a complex organic molecule with potential biological activity. Its structure features a dibenzo[b,f][1,4]oxazepine core, which is known for various pharmacological properties. This article explores the biological activity of this compound, focusing on its interactions with biological systems, potential therapeutic applications, and relevant research findings.

Molecular Structure and Formula

  • Molecular Formula : C21H24N2O3S
  • Molecular Weight : Approximately 400.49 g/mol
  • Structural Features : The compound includes a sulfonamide group, which is significant for its biological activity.

Table 1: Structural Characteristics of Related Compounds

Compound NameStructural FeaturesUnique Aspects
This compoundDibenzo[b,f][1,4]oxazepine corePotential for diverse biological activity
10-methyl-11-oxo-dibenzo[b,f][1,4]thiazepineSulfur-containing analogAntimicrobial properties
8-amino-dibenz[b,f][1,4]oxazepin derivativesAmino substitutionEnhanced bioactivity through amino interactions

Antimicrobial Properties

Research indicates that compounds structurally related to dibenzo[b,f][1,4]oxazepine exhibit antimicrobial activity. For instance, studies have shown that derivatives can inhibit the growth of various pathogenic bacteria and fungi. The specific mechanisms often involve disrupting cellular processes or inhibiting essential enzymes.

Case Studies

  • Streptomyces spp. Antimicrobial Production :
    A study isolated Streptomyces species from unique environments and evaluated their antimicrobial capabilities. One isolate demonstrated potent activity against both pathogenic yeasts and Gram-positive bacteria. This highlights the potential for discovering new bioactive compounds similar to this compound from microbial sources .
  • Antiviral Activity :
    Research has identified that compounds derived from Streptomyces exhibit antiviral properties against influenza viruses. This suggests that similar mechanisms may be at play in the antiviral efficacy of related oxazepine compounds .

The biological activity of this compound likely involves interaction with specific receptors or enzymes within biological systems. This interaction can modulate signaling pathways critical for cellular function and survival.

Recent Studies

Recent investigations into dibenzo[b,f][1,4]oxazepine derivatives have revealed their potential as therapeutic agents in various fields:

  • Anticancer Activity : Certain derivatives have been shown to induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways.
  • Anti-inflammatory Effects : Some studies suggest that these compounds may reduce inflammation by inhibiting pro-inflammatory cytokines.

Table 2: Summary of Biological Activities

Activity TypeDescriptionReferences
AntimicrobialInhibition of bacterial and fungal growth , ,
AntiviralEfficacy against influenza viruses ,
AnticancerInduction of apoptosis in cancer cells ,
Anti-inflammatoryReduction of pro-inflammatory cytokines ,

Properties

IUPAC Name

2-methyl-N-(5-methyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)propane-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O4S/c1-12(2)11-25(22,23)19-13-8-9-16-14(10-13)18(21)20(3)15-6-4-5-7-17(15)24-16/h4-10,12,19H,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXOCFRUAOXYGQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CS(=O)(=O)NC1=CC2=C(C=C1)OC3=CC=CC=C3N(C2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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